Product packaging for Sulfasalazine 3-Isomer(Cat. No.:CAS No. 66364-71-4)

Sulfasalazine 3-Isomer

Cat. No.: B129293
CAS No.: 66364-71-4
M. Wt: 398.4 g/mol
InChI Key: PAFMSMUKLYZQOC-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfasalazine 3-Isomer (CAS 66364-71-4) is a specific structural variant of the well-characterized anti-inflammatory drug Sulfasalazine . The parent compound, Sulfasalazine, is a prodrug that is metabolized by colonic bacteria into sulfapyridine and 5-aminosalicylic acid (mesalamine), two active moieties responsible for its pharmacological effects . Sulfasalazine is extensively used in clinical and preclinical research for managing autoimmune conditions like rheumatoid arthritis and inflammatory bowel disease, owing to its immunomodulatory properties . Its mechanism of action, though not fully elucidated, is known to involve the inhibition of key pro-inflammatory pathways, including nuclear factor kappa-B (NF-κB), and enzymes such as cyclooxygenase and lipoxygenase . This 3-isomer is of significant interest in pharmaceutical and analytical research. It serves as a critical reference standard in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), for quality control and to ensure the purity of the primary drug substance . Furthermore, isomers are vital tools in structure-activity relationship (SAR) studies to understand how subtle changes in molecular structure affect biological activity, binding affinity, and metabolic fate. Research into novel prodrugs and salt forms of Sulfasalazine for enhanced drug delivery and to treat neurological disorders highlights the ongoing interest in modifying its core structure for improved therapeutic applications . This product is provided for research purposes to support these advanced investigations. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N4O5S B129293 Sulfasalazine 3-Isomer CAS No. 66364-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-17-14(18(24)25)4-3-5-15(17)21-20-12-7-9-13(10-8-12)28(26,27)22-16-6-1-2-11-19-16/h1-11,23H,(H,19,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKGJJSJEOATBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859505
Record name Sulfasalazine 3-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66364-71-4
Record name Sulfasalazine 3-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfasalazine 3-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFASALAZINE 3-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657BS640RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Investigating the Biological Activity and Pharmacological Profiles of Sulfasalazine Isomers

Structure-Activity Relationship (SAR) Studies of Sulfasalazine (B1682708) and its Derivatives

The therapeutic efficacy of sulfasalazine is intrinsically linked to its chemical structure, which allows for colon-specific delivery of its active components. The structure-activity relationship (SAR) is primarily dictated by the azo bond linking its two main constituents.

The mechanism of action for sulfasalazine and its metabolites involves the modulation of various inflammatory pathways. drugbank.com The parent drug and its metabolites, particularly 5-ASA, are known to inhibit the production of prostaglandins (B1171923) and leukotrienes by blocking the cyclo-oxygenase and lipoxygenase pathways. drugbank.comnih.gov Furthermore, sulfasalazine has been shown to inhibit the transcription factor nuclear factor-kappa B (NF-kB), a key regulator of pro-inflammatory gene expression. nih.gov

The Sulfasalazine 3-isomer, identified as 3-[[p-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid, is a known impurity from the drug's synthesis process. nih.gov In this molecule, the azo group is positioned at the 3-position of the salicylic (B10762653) acid ring, as opposed to the 5-position in the standard sulfasalazine molecule. This alteration in the substitution pattern changes the molecule's spatial configuration. While this structural difference would logically be expected to influence its binding affinity to biological targets like lipoxygenase or its ability to interfere with folate-recognizing enzymes, specific comparative studies quantifying the target binding of the 3-isomer versus the 5-isomer are not available in the reviewed scientific literature. The biological activity of both isomers is predicated on their cleavage into metabolites. nih.govnih.gov

The synthesis of sulfasalazine typically involves a diazotization reaction of sulfapyridine (B1682706), which is then coupled with salicylic acid. nih.gov During this coupling reaction, by-products such as the 3-isomer can be formed. nih.gov

The design of novel sulfasalazine derivatives has primarily focused on improving its therapeutic profile. One strategy involves creating prodrugs that, like sulfasalazine, utilize an azo bond to deliver 5-ASA to the colon but replace the sulfapyridine carrier to reduce side effects. researchgate.net For example, olsalazine (B1677275) consists of two 5-ASA molecules linked by an azo bond, and balsalazide (B1667723) links 5-ASA to an inert carrier molecule. taylorandfrancis.com These derivatives underscore the principle that the azo-linkage is a critical design element for colon-targeted delivery, a feature shared by all positional isomers of sulfasalazine.

Enzymatic Biotransformation and Metabolic Pathways of Sulfasalazine Isomers

The biotransformation of sulfasalazine is a two-stage process involving initial metabolism by intestinal bacteria followed by hepatic metabolism of the absorbed breakdown products. This pathway is fundamental to its therapeutic action and is expected to be similar for its isomers.

Approximately 90% of an oral dose of sulfasalazine reaches the colon intact. wikipedia.org In this environment, gut bacteria, particularly species from the genus Clostridium, produce azoreductase enzymes that cleave the drug's azo bond. nih.govnih.gov This bacterial action is a critical activation step, releasing the two primary metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA). nih.govnih.govresearchgate.net This cleavage is essential for the drug's efficacy, as demonstrated by studies in germ-free rats or those treated with antibiotics, where unchanged sulfasalazine is recovered in the feces. nih.govucl.ac.uk The efficiency of this process depends on factors like colonic transit time. nih.gov

This mechanism of azo bond reduction is not unique to sulfasalazine but is a feature of this class of azo-bound prodrugs. nih.govtaylorandfrancis.com Therefore, it is expected that the this compound would undergo a similar biotransformation by the intestinal microbiota. The cleavage would release sulfapyridine and the corresponding positional isomer of 5-ASA, 3-aminosalicylic acid. The presence of certain probiotic strains, such as Lactobacillus acidophilus and Bifidobacterium lactis, has been shown to possess azoreductase activity and can increase the metabolism of sulfasalazine. researchgate.net

Following the bacterial cleavage of sulfasalazine in the colon, the resulting metabolites are differentially absorbed and metabolized. Sulfapyridine is well-absorbed from the colon, with an estimated bioavailability of 60%. pfizer.com It then undergoes extensive hepatic (liver) metabolism. wikipedia.orgpfizer.com The primary metabolic pathways for sulfapyridine are acetylation to form N-acetyl-sulfapyridine, hydroxylation, and subsequent glucuronidation. nih.govpfizer.com The rate of acetylation is dependent on an individual's genetic phenotype (fast or slow acetylators). pfizer.comnih.gov

In contrast, the 5-ASA moiety is much less absorbed, with only 10% to 30% entering systemic circulation. pfizer.com The absorbed portion is primarily metabolized in the liver and intestine to N-acetyl-5-aminosalicylic acid. drugbank.com

Sulfasalazine itself has been shown to act as a competitive inhibitor of several folate-dependent enzymes, including dihydrofolate reductase and methylenetetrahydrofolate reductase, suggesting it has some properties of an antifolate drug. nih.govnih.gov The metabolite 5-ASA has been reported to be both a substrate and an inhibitor for the cytochrome P450 enzyme CYP3A4, a substrate for CYP2D6, and an inhibitor for CYP1A2. journals.cz The clinical pattern of idiosyncratic liver injury sometimes associated with sulfasalazine suggests a hypersensitivity mechanism, possibly related to the metabolism of the sulfonamide component. nih.gov

No specific studies have been identified that detail the hepatic metabolism or enzyme interactions of the this compound or its unique metabolite, 3-aminosalicylic acid. However, the sulfapyridine released from the 3-isomer would be expected to follow the same hepatic metabolic pathways as that released from standard sulfasalazine.

The metabolic profile of sulfasalazine is well-characterized. After oral administration, the parent drug is metabolized first by intestinal bacteria and then in the liver, leading to a series of identifiable metabolites in plasma, urine, and feces. wikipedia.orgnih.govpfizer.com

The primary metabolites resulting from the initial azo bond cleavage are sulfapyridine and 5-aminosalicylic acid. nih.gov Subsequent hepatic metabolism of sulfapyridine yields key secondary metabolites. pfizer.com A study identifying sulfasalazine metabolites in mouse plasma and brain successfully identified sulfapyridine (SP), hydroxy-sulfapyridine (SP-OH), and N-acetyl sulfapyridine (Ac-SP). nih.gov

For the this compound, while direct metabolic profiling studies are unavailable, a logical profile can be inferred based on its structure. The initial bacterial cleavage would produce sulfapyridine and 3-aminosalicylic acid. The sulfapyridine would then be expected to generate the same secondary metabolites as those from the 5-isomer. The metabolic fate of 3-aminosalicylic acid has not been characterized in the reviewed literature.

Table 1: Known Metabolites of Sulfasalazine

Metabolite Name Abbreviation Origin
Sulfapyridine SP Colonic bacterial cleavage of Sulfasalazine
5-Aminosalicylic Acid 5-ASA Colonic bacterial cleavage of Sulfasalazine
N-acetyl-sulfapyridine Ac-SP Hepatic metabolism of Sulfapyridine
Hydroxy-sulfapyridine SP-OH Hepatic metabolism of Sulfapyridine
N-acetyl-5-aminosalicylic acid Ac-5-ASA Hepatic and intestinal metabolism of 5-ASA

Preclinical Research and in Vitro / in Vivo Models for Sulfasalazine Isomer Evaluation

In Vivo Pharmacokinetic and Pharmacodynamic Studies:

CNS Penetration and Distribution Studies

Due to the lack of available data, it is not possible to provide the requested article focusing solely on the preclinical research and in vitro/in vivo models for the evaluation of "Sulfasalazine 3-Isomer." The scientific community has extensively studied sulfasalazine (B1682708) and its primary metabolites, but this specific isomer does not appear to have been a subject of published preclinical investigation. Therefore, no data tables or detailed research findings can be generated as per the user's request.

Based on a comprehensive review of available scientific literature, there is no specific information regarding "this compound" in the context of the requested preclinical research on system xc- inhibition, nanoparticle formulations, or strategies for enhanced solubility and bioavailability.

The existing body of research focuses extensively on the parent compound, sulfasalazine, and its primary metabolites, sulfapyridine (B1682706) and 5-aminosalicylic acid. Studies on sulfasalazine explore its role as an inhibitor of the cystine/glutamate antiporter (system xc-), the development of various nanoparticle drug delivery systems to improve its therapeutic efficacy, and methods to enhance its inherently low solubility and bioavailability.

While chemical suppliers may list "this compound," dedicated research detailing its biological activity, formulation into nanoparticles, or specific solubility characteristics is not present in the currently accessible scientific and medical databases. Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" as per the provided outline and instructions. Any attempt to do so would involve misattributing findings from sulfasalazine to its specific isomer, which would be scientifically inaccurate.

Clinical Research Perspectives on Sulfasalazine Isomers

Clinical Trial Methodologies for Investigating Isomeric Effects

To date, clinical trials have not been specifically designed to investigate the isomeric effects of the sulfasalazine (B1682708) 3-isomer. The established methodologies for evaluating sulfasalazine in conditions like rheumatoid arthritis and inflammatory bowel disease, however, provide a framework for how such an investigation could be structured.

Patient Population: The selection of the patient population would depend on the hypothesized activity of the isomer. Given the therapeutic areas of sulfasalazine, patients with rheumatoid arthritis, ulcerative colitis, or Crohn's disease would be relevant cohorts. Stratification of patients based on disease activity and prior treatment history would be crucial for obtaining clear results.

Endpoints: Primary and secondary endpoints would need to be clearly defined and relevant to the disease being studied. For instance, in rheumatoid arthritis, endpoints would likely include changes in the number of tender and swollen joints, patient and physician global assessments of disease activity, and levels of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR). For inflammatory bowel disease, endpoints would focus on disease activity indices (e.g., Ulcerative Colitis Disease Activity Index - UCDAI), endoscopic scores, and rates of clinical remission and response.

Biomarker Identification for Therapeutic Response and Safety

Biomarkers are crucial for predicting which patients are most likely to respond to a therapy and for monitoring for potential adverse effects. For sulfasalazine, research has identified certain biomarkers, although none are specific to the 3-isomer.

Predictive Biomarkers: The serum concentration of the metabolite sulfapyridine (B1682706) has been correlated with both the therapeutic efficacy and toxicity of sulfasalazine. Higher concentrations are generally associated with better clinical outcomes in inflammatory bowel disease, but also with a greater risk of side effects. Human Leukocyte Antigen (HLA) genotypes have also been identified as potential biomarkers for the risk of sulfasalazine-induced drug eruptions. Specifically, HLA-A11:01, HLA-B39:01, and HLA-B*56:03 have been associated with an increased risk. Should the 3-isomer be studied, a similar investigation into its correlation with sulfapyridine levels and specific HLA alleles would be warranted.

Safety Biomarkers: Routine monitoring of complete blood counts and liver function tests is standard practice for patients on sulfasalazine to detect potential hematologic and hepatic toxicity. These would serve as essential safety biomarkers in any clinical investigation of the 3-isomer. Additionally, given that sulfasalazine can cause hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, G6PD status is an important safety biomarker.

Genotyping and Phenotyping in Relation to Sulfasalazine Metabolism

The metabolism of sulfasalazine's active metabolite, sulfapyridine, is significantly influenced by a patient's genetic makeup, specifically their N-acetyltransferase 2 (NAT2) enzyme status. This has led to the classification of individuals as "slow" or "fast" acetylators.

NAT2 Genotyping and Phenotyping: Slow acetylators metabolize sulfapyridine more slowly, leading to higher plasma concentrations and a longer half-life of the drug compared to fast acetylators. This phenotype is associated with an increased risk of concentration-dependent adverse effects. NAT2 genotyping can identify patients with genetic variants that result in reduced enzyme activity. This information can be used to predict their acetylator status and potentially guide dosing to minimize toxicity. A study on the relationship between NAT2 genotype and sulfasalazine metabolism found a good correlation between the genotype and the pharmacokinetic results.

If the sulfasalazine 3-isomer undergoes metabolism by NAT2 or other polymorphic enzymes, genotyping and phenotyping would be critical components of its clinical development to ensure safe and effective use.

Drug-Drug Interactions and Isomeric Considerations

Sulfasalazine is known to interact with several other medications, which can affect its efficacy and safety profile. While no specific drug-drug interaction studies have been conducted with the this compound, the principles governing the interactions of the parent compound would be relevant.

Mechanisms of Interaction: Sulfasalazine can interact with drugs through various mechanisms, including altered absorption, metabolism, and protein binding. For example, it can inhibit the absorption of folic acid and digoxin. It may also enhance the effects of anticoagulants like warfarin (B611796) and antidiabetic medications.

The table below summarizes some of the known drug interactions with sulfasalazine.

Interacting Drug/ClassPotential Effect
Folic AcidDecreased absorption of folic acid
DigoxinDecreased absorption of digoxin
WarfarinIncreased anticoagulant effect
SulfonylureasIncreased hypoglycemic effect
Methotrexate (B535133)Increased risk of methotrexate toxicity
ThiopurinesIncreased risk of bone marrow suppression
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)Increased risk of gastrointestinal side effects

Advanced Research Techniques and Methodologies for Sulfasalazine Isomer Studies

Proteomics and Metabolomics in Understanding Isomeric Impact

No studies were found that performed proteomic or metabolomic analyses to understand the specific impact of a "Sulfasalazine 3-Isomer." While research has been conducted on the parent drug, sulfasalazine (B1682708), showing its effects on chondrocyte protein profiles and its ability to modify metabolic pathways in cancer cells, this data cannot be extrapolated to a hypothetical or unstudied isomer. nih.govoup.com

High-Throughput Screening for Isomer Activity

There is no evidence of high-throughput screening (HTS) assays being conducted to determine the biological activity of "this compound." HTS is a common method for drug discovery, often used to screen large libraries of compounds for activity against specific targets, such as the NF-κB signaling pathway, which is inhibited by sulfasalazine. nih.gov However, no such screening results have been published for the specified isomer.

Advanced Imaging Techniques for In Vivo Isomer Tracking

Advanced imaging techniques, such as Positron Emission Tomography (PET), have been used to study the effects of sulfasalazine on inflammation in vivo. nih.gov Additionally, sulfasalazine has been radiolabeled (e.g., with Iodine-131) to create radiotracers for imaging inflammatory conditions like ulcerative colitis. nih.gov No similar in vivo tracking or imaging studies for "this compound" have been reported.

Bioinformatics and Systems Biology Approaches for Network Analysis

Network pharmacology and systems biology are powerful tools for elucidating the complex mechanisms of drug action. Such analyses have been applied to sulfasalazine to explore its potential mechanisms in treating conditions like ischemic stroke by identifying its interactions within biological networks. researchgate.net This type of network analysis is contingent on having experimental data, which is absent for "this compound."

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the anti-proliferative effects of sulfasalazine 3-isomer on fibroblast-like synoviocytes (FLS) in rheumatoid arthritis (RA) studies?

  • Methodological Answer : Use in vitro assays such as CCK-8 for cell viability, EDU incorporation for proliferation, and colony-formation assays. Dose-dependent studies (e.g., 0–100 µM) are critical, with TNF-α stimulation to mimic inflammatory conditions . Include scratch tests and transwell chambers to quantify migration/invasion inhibition (Fig. 3A–C) .

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility in pharmacological studies?

  • Methodological Answer :

  • Use a minimum of five concentrations (e.g., 10–200 µM) with triplicate samples.
  • Normalize results to untreated controls and validate with multiple assays (e.g., CCK-8 + flow cytometry).
  • Include time-course analyses (e.g., 24–72 hours) to capture dynamic effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Avoid inhalation/contact with dust; use respiratory protection (N95 masks) and nitrile gloves.
  • Store in light-resistant containers at room temperature, away from oxidizers.
  • Follow OSHA guidelines for spill management: isolate the area, use absorbent materials, and dispose via regulated waste streams .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) enhance the structural analysis of this compound in drug delivery systems?

  • Methodological Answer :

  • Model interactions between sulfasalazine and carriers (e.g., nanocarbon hybrids) using DFT to simulate bond formation and stability under experimental conditions (e.g., 473 K).
  • Validate with spectroscopic data (UV-Vis, NMR) to correlate simulations with empirical results (Fig. 3g–h) .

Q. What statistical approaches resolve contradictions in clinical efficacy data (e.g., sulfasalazine vs. corticosteroids in Crohn’s disease)?

  • Methodological Answer :

  • Conduct meta-analyses using risk ratios (RR) and 95% confidence intervals (CI) to pool sparse data.
  • Apply GRADE criteria to assess evidence quality (e.g., "low" due to trial heterogeneity in Crohn’s studies).
  • Use ANOVA or mixed-effects models to account for covariates like disease location (ileal vs. colonic) .

Q. How can researchers systematically evaluate the role of this compound in NF-κB inhibition across different cell lines?

  • Methodological Answer :

  • Standardize NF-κB activity assays (e.g., luciferase reporter systems) with positive controls (e.g., sulfasalazine in HepG2 cells).
  • Compare IC₅₀ values across cell types (e.g., RA FLS vs. cancer cells) and validate with Western blotting for IκBα degradation .

Q. What strategies improve the rigor of literature reviews on sulfasalazine’s mechanism of action?

  • Methodological Answer :

  • Use Boolean search terms (e.g., "this compound" AND "NF-κB" OR "apoptosis") across MEDLINE, EMBASE, and specialized databases.
  • Apply PRISMA guidelines for systematic reviews, documenting exclusion criteria and risk-of-bias assessments (e.g., Cochrane tools) .

Methodological Guidelines for Reporting

Q. How should conflicting data on sulfasalazine’s efficacy in maintaining Crohn’s disease remission be addressed in a discussion section?

  • Methodological Answer :

  • Highlight limitations (e.g., sparse data, high bias risk) and contextualize findings (e.g., benefits limited to Crohn’s colitis).
  • Propose future studies with larger cohorts stratified by disease phenotype .

Q. What are best practices for integrating computational and experimental data in a manuscript on sulfasalazine hybrids?

  • Methodological Answer :

  • Present DFT simulations alongside experimental NMR/UV-Vis spectra (Fig. 3g–h).
  • Use tables to compare bond lengths/energies from simulations with spectroscopic peaks .

Tables for Reference

Table 1 : Key Assays for this compound Studies

Assay Purpose Optimal Conditions Reference
CCK-8Cell viability48-hour treatment, 450 nm OD
TranswellMigration/invasion24-hour incubation, 8 µm pores
LuciferaseNF-κB activityCo-transfection with reporter

Table 2 : GRADE Analysis of Crohn’s Disease Trials

Study Outcome Quality Reason
Sulfasalazine vs. placeboLowSparse data, high heterogeneity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.